molecular formula C17H13NO3S B7883484 1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione

1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione

Cat. No.: B7883484
M. Wt: 311.4 g/mol
InChI Key: BLFYCJOUNGJIBW-UHFFFAOYSA-N
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Description

1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a benzothiophene ring with a pyrrole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid . This reaction proceeds through a series of sequential steps, including the formation of intermediate compounds that eventually lead to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione is unique due to its combined benzothiophene and pyrrole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzoyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyrrole-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-14-13-11-8-4-5-9-12(11)22-17(13)18(16(14)21)15(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYCJOUNGJIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)C3=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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